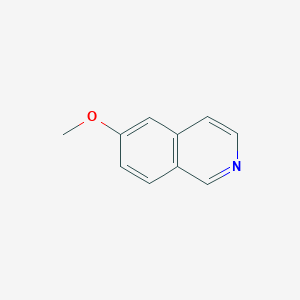

6-メトキシイソキノリン

概要

説明

S-3536は、サリチル酸不純物25としても知られており、化学式C₈H₈O₆S、分子量232.21 g/molの化合物です 。この化合物は、そのユニークな化学特性により、さまざまな科学研究用途で広く用いられています。

科学的研究の応用

S-3536 has a wide range of scientific research applications. It is used in the fields of chemistry, biology, medicine, and industry. In chemistry, it is utilized in the synthesis of various compounds and as a reagent in analytical methods . In biology and medicine, S-3536 is used in the development of pharmaceuticals and as a tool for studying biological processes . In industry, it is employed in the production of various chemical products and materials .

作用機序

S-3536の作用機序は、特定の分子標的および経路との相互作用を含みます。 例えば、S-3536に関連するボロン酸は、分子構築ツールとして探索できる可逆的な配位プロファイルを呈します 。 これらの相互作用により、S-3536は特定の生化学的経路と分子標的を調節することでその効果を発揮することができます .

準備方法

S-3536の調製には、いくつかの合成経路と反応条件が含まれます。 一般的な方法の1つは、固相抽出法であり、化学における試料調製に効果的です 。この方法は、固相マイクロ抽出(SPME)、チューブ内固相マイクロ抽出(IT-SPME)、および磁気固相抽出(MSPE)の使用を含みます。 これらの技術は、液体クロマトグラフィー(LC)やガスクロマトグラフィー(GC)などの分析クロマトグラフィー法と統合され、調製プロセスの精度と効率を高めています .

化学反応の分析

S-3536は、酸化、還元、置換反応を含むさまざまなタイプの化学反応を起こします 。 これらの反応で一般的に使用される試薬と条件には、ヨウ素(I₂)と硫化ナトリウム(Na₂S)があり、これらは反応してヨウ化ナトリウム(NaI)とS-3536を生成します 。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

S-3536は、幅広い科学研究用途を持っています。これは、化学、生物学、医学、および産業の分野で使用されています。 化学では、さまざまな化合物の合成に使用され、分析法の試薬として使用されます 。 生物学および医学では、S-3536は医薬品開発と生物学的プロセスの研究ツールとして使用されます 。 産業では、さまざまな化学製品や材料の製造に使用されています .

類似化合物との比較

S-3536は、他の類似の化合物と比較してその独自性を強調することができます。 類似の化合物には、さまざまなサリチル酸誘導体や、類似の化学構造を持つ他の有機化合物が含まれます 。 S-3536の独自性は、その特定の分子式と、それが示す独特の化学的性質にあります .

特性

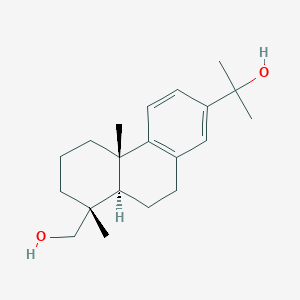

IUPAC Name |

6-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNUJESLPUNSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452920 | |

| Record name | 6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52986-70-6 | |

| Record name | 6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 6-Methoxyisoquinoline in organic synthesis?

A1: 6-Methoxyisoquinoline serves as a crucial building block in synthesizing various alkaloids, including those found in the opium poppy. For instance, it acts as a precursor to morphinans like codeine and morphine. [, , , ] Its structure makes it valuable for constructing complex molecules with biological activities.

Q2: Can you describe a common synthetic route for 6-Methoxyisoquinoline?

A2: One established synthesis starts with 3-methoxybenzaldehyde. Condensation with nitromethane yields 3-methoxy-β-nitrostyrene, followed by reduction to 3-methoxy-phenethylamine. This undergoes a Pictet-Spengler reaction with formaldehyde to produce 6-methoxyterahydroisoquinoline. Dehydrogenation then yields 6-Methoxyisoquinoline. Further modifications, like bromination and cyanidation, can be performed to introduce specific functional groups at desired positions on the isoquinoline ring. []

Q3: How does the benzyne reaction contribute to synthesizing complex isoquinoline alkaloids?

A3: The benzyne reaction enables the formation of new carbon-carbon bonds, proving particularly useful in building fused ring systems found in many alkaloids. For example, researchers employed this reaction to synthesize dibenzindolizine derivatives, which are precursors to the alkaloids (±)-cryptaustoline and (±)-cryptowoline. [, , , ] This approach showcases the versatility of benzyne chemistry in natural product synthesis.

Q4: How do researchers utilize Birch reduction in the context of 6-methoxyisoquinoline derivatives?

A4: Birch reduction is a powerful tool for selectively reducing aromatic rings. When applied to 1-benzylisoquinoline derivatives, as seen in the synthesis of codeine and morphine, it transforms the aromatic ring into a 1,4-diene. [, , ] This diene is then poised for further transformations, including acid-catalyzed cyclization to form the morphinan skeleton.

Q5: What alternative strategies exist for introducing a methyl group at the C1 position of 6-Methoxyisoquinoline?

A5: While direct methylation of metalated isoquinolines is possible, separation from the starting material can be challenging. One alternative involves a three-step process: metalation with a strong base like Knochel–Hauser base, quenching with Eschenmoser’s reagent, and subsequent quaternization with iodomethane. This sequence yields a tertiary benzylamine that can be readily converted to the desired 1-methylisoquinoline through hydrogenolysis. [] This approach highlights the importance of developing efficient synthetic alternatives for complex molecule synthesis.

Q6: What analytical techniques are crucial in characterizing and quantifying 6-Methoxyisoquinoline and its derivatives?

A6: Researchers rely on a combination of techniques to characterize 6-Methoxyisoquinoline and its derivatives. Infrared (IR) spectroscopy provides information about functional groups present in the molecule. [] Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the structure and connectivity of atoms within the molecule. [, , ] Mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern of the compound. [] These techniques, when used in conjunction, provide a comprehensive understanding of the synthesized molecules.

Q7: Are there any studies on the vibrational spectra and molecular interactions of 6-Methoxyisoquinoline?

A7: Yes, research has explored the vibrational spectra of 6-Methoxyisoquinoline, investigating its molecular level solvent interactions, stabilization energies, and electronic behavior. [] These studies contribute to understanding the physicochemical properties of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)